

A Comparative Analysis of Direct AMPK Activators: PF-06679142 vs. A-769662

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Compound of Interest		
Compound Name:	PF-06679142	
Cat. No.:	B12414679	Get Quote

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AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis. Its activation can switch cellular processes from anabolic (energy-consuming) to catabolic (energy-producing) states, making it a key therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease. Direct, allosteric activators of AMPK offer a promising therapeutic strategy. This guide provides a detailed comparison of two notable direct AMPK activators: **PF-06679142**, a potent, orally available compound, and A-769662, a widely used tool compound in metabolic research.

Mechanism of Action

Both **PF-06679142** and A-769662 are direct allosteric activators of AMPK, meaning they bind to the enzyme complex to induce a conformational change that increases its activity, independent of upstream kinases like LKB1 or CaMKKβ.[1][2][3]

A-769662 is a thienopyridone compound that activates AMPK by mimicking the two primary effects of the natural ligand AMP: allosteric activation and, importantly, inhibition of dephosphorylation of the critical threonine 172 (Thr172) residue on the α -catalytic subunit.[1][2] [4] Its binding site involves the β -subunit of the AMPK heterotrimer, and it displays selectivity for complexes containing the β 1 isoform over the β 2 isoform.[5][6][7][8]

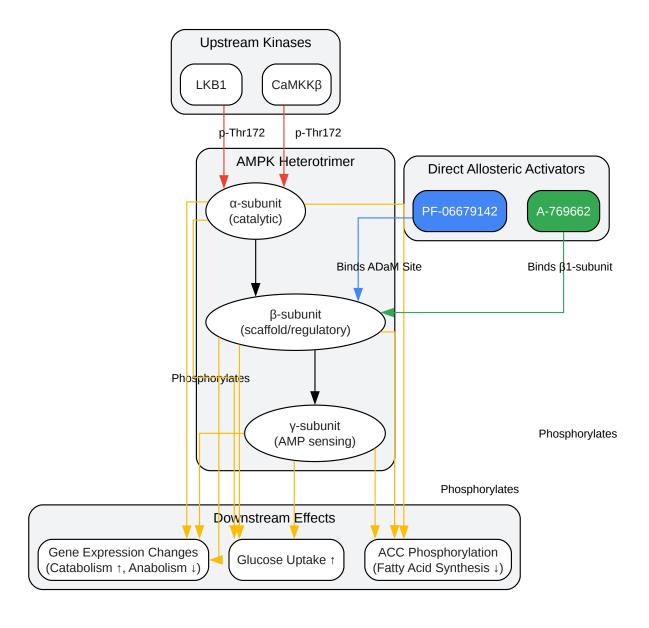




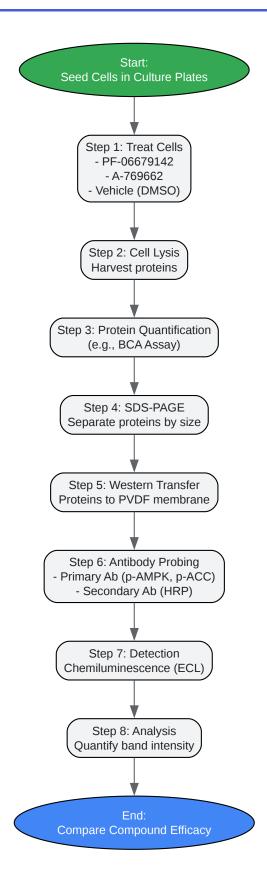


PF-06679142 is an indole acid derivative developed as a potent, orally active AMPK activator. [9][10] It binds to a novel allosteric site at the interface of the α -kinase domain and the β -carbohydrate-binding module (CBM), often referred to as the "Allosteric Drug and Metabolite (ADaM)" site.[11] This compound was specifically engineered to have improved pharmacokinetic properties, including better oral absorption and reduced clearance, compared to earlier generations of activators.[3][9]









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